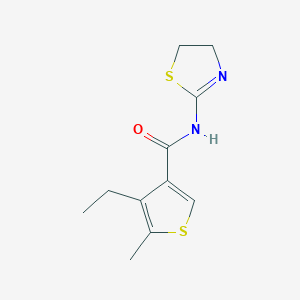
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide, commonly known as DTT, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. DTT belongs to the class of thiazole compounds, which are known for their diverse biological activities. In
作用機序
The exact mechanism of action of DTT is not fully understood, but it is believed to act through multiple pathways. DTT has been shown to inhibit the activity of enzymes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis. DTT also reduces oxidative stress and inflammation by regulating the expression of antioxidant enzymes and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DTT has been shown to have both biochemical and physiological effects. Biochemically, DTT has been shown to inhibit the activity of various enzymes involved in cell cycle progression, DNA replication, and oxidative stress. Physiologically, DTT has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and inhibit the expression of pro-inflammatory cytokines in inflammation.
実験室実験の利点と制限
One of the advantages of using DTT in lab experiments is its low molecular weight, which allows for easy penetration into cells and tissues. DTT is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using DTT is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for DTT research. One potential direction is to further investigate the mechanisms of action of DTT in various diseases, which could lead to the development of more targeted therapies. Another potential direction is to explore the potential of DTT as a drug delivery system, as its small size and stability make it an attractive candidate for drug conjugation. Additionally, further research is needed to determine the optimal dosing and toxicity profiles of DTT in different disease models.
合成法
DTT can be synthesized by a multi-step process involving the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reaction with methylamine. The final product is obtained through the reaction of the intermediate compound with 2-bromo-1-phenylethanone. The purity of DTT can be increased through recrystallization and column chromatography.
科学的研究の応用
DTT has been extensively studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, DTT has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorder research, DTT has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, DTT has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-8-7(2)16-6-9(8)10(14)13-11-12-4-5-15-11/h6H,3-5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYLFAARKNVGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NCCS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
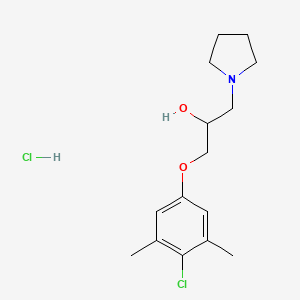
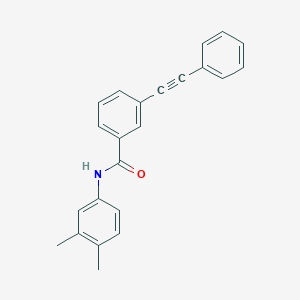
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
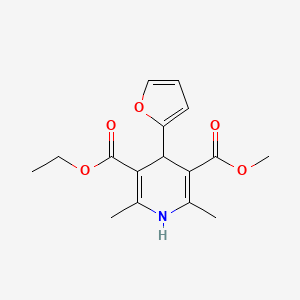
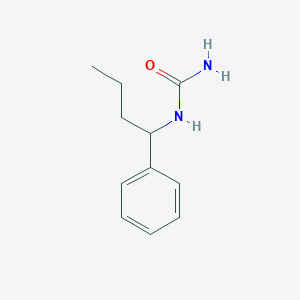
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
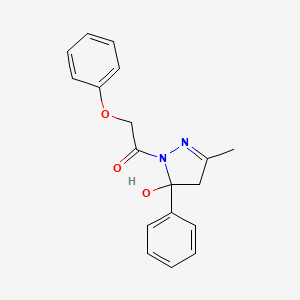
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
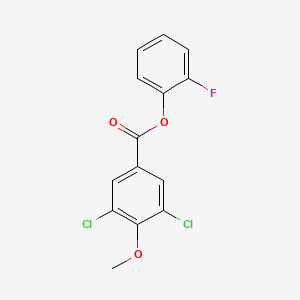


![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)